2-Bromo-2-phenylethyl 3-phenylprop-2-enoate
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Overview
Description
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is an organic compound that belongs to the class of cinnamate esters It is characterized by the presence of a bromine atom, a phenylethyl group, and a phenylprop-2-enoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate typically involves the esterification of 2-bromo-2-phenylethanol with 3-phenylprop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated under reflux conditions to facilitate the formation of the ester bond .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method allows for better control over reaction conditions and higher yields .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide ions, amines, or thiols.
Oxidation Reactions: The phenylethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The double bond in the phenylprop-2-enoate moiety can be reduced to form saturated esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as water or alcohols.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Hydrogen gas in the presence of a palladium or platinum catalyst is commonly used.
Major Products Formed
Substitution Reactions: Products include 2-hydroxy-2-phenylethyl 3-phenylprop-2-enoate, 2-amino-2-phenylethyl 3-phenylprop-2-enoate, and 2-thio-2-phenylethyl 3-phenylprop-2-enoate.
Oxidation Reactions: Products include 2-bromo-2-phenylacetophenone and 2-bromo-2-phenylacetaldehyde.
Reduction Reactions: Products include 2-bromo-2-phenylethyl 3-phenylpropanoate.
Scientific Research Applications
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-2-phenylethyl 3-phenylprop-2-enoate involves its interaction with specific molecular targets and pathways. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The phenylethyl group can interact with biological receptors, potentially modulating their activity. The phenylprop-2-enoate moiety can undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
2-Phenylethyl 3-phenylprop-2-enoate: Similar structure but lacks the bromine atom.
Methyl 2-bromo-3-phenylprop-2-enoate: Similar structure but has a methyl group instead of a phenylethyl group.
(5-bromo-2-methoxyphenyl)methyl (2E)-3-phenylprop-2-enoate: Similar structure but has a methoxy group and a different substitution pattern
Uniqueness
2-Bromo-2-phenylethyl 3-phenylprop-2-enoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and potential biological activity. The combination of the phenylethyl and phenylprop-2-enoate moieties also contributes to its unique chemical and physical properties .
Properties
CAS No. |
65810-17-5 |
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Molecular Formula |
C17H15BrO2 |
Molecular Weight |
331.2 g/mol |
IUPAC Name |
(2-bromo-2-phenylethyl) 3-phenylprop-2-enoate |
InChI |
InChI=1S/C17H15BrO2/c18-16(15-9-5-2-6-10-15)13-20-17(19)12-11-14-7-3-1-4-8-14/h1-12,16H,13H2 |
InChI Key |
ZOBKJUFWJTVLCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)OCC(C2=CC=CC=C2)Br |
Origin of Product |
United States |
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